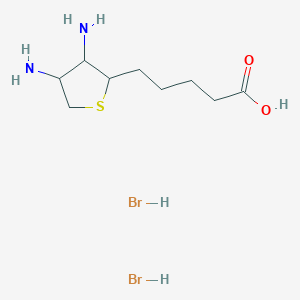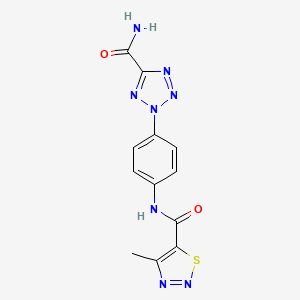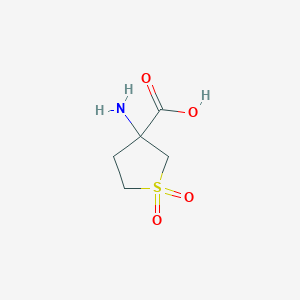
5-(3,4-Diaminotetrahydro-2-thienyl)pentanoic acid dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Diaminotetrahydro-2-thienyl)pentanoic acid dihydrobromide, commonly known as D,L-threo-β-hydroxyaspartic acid (D,L-THA), is an amino acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
5-(3,4-Diaminotetrahydro-2-thienyl)pentanoic acid dihydrobromide acts as a competitive inhibitor of the excitatory amino acid transporter 2 (EAAT2), which is responsible for the uptake of glutamate and aspartate in the brain. By inhibiting the uptake of aspartate, this compound increases the extracellular concentration of glutamate, which can then activate N-methyl-D-aspartate (NMDA) receptors and enhance synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of glutamate in the brain, which can enhance synaptic plasticity and improve learning and memory processes. In addition, this compound has been shown to reduce the frequency and severity of seizures in animal models, suggesting that it may have anticonvulsant properties.
実験室実験の利点と制限
5-(3,4-Diaminotetrahydro-2-thienyl)pentanoic acid dihydrobromide has several advantages for lab experiments. It is stable and can be easily synthesized in high yield and purity. In addition, it has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research.
However, there are also limitations to the use of this compound in lab experiments. It has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. In addition, its mechanism of action is complex and not fully understood, making it difficult to predict its effects in different experimental conditions.
将来の方向性
There are several future directions for the research of 5-(3,4-Diaminotetrahydro-2-thienyl)pentanoic acid dihydrobromide. One area of interest is the development of this compound derivatives that have improved pharmacokinetic properties and a wider therapeutic window. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects in different experimental conditions. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in the treatment of cognitive disorders and epilepsy.
合成法
5-(3,4-Diaminotetrahydro-2-thienyl)pentanoic acid dihydrobromide can be synthesized by the reaction of 3,4-diaminotetrahydro-2H-thiopyran-4-one with (S)-2-oxo-4-phenylbutyric acid. The product obtained is then treated with hydrobromic acid to yield this compound dihydrobromide. This synthesis method has been optimized to achieve a high yield and purity of the product.
科学的研究の応用
5-(3,4-Diaminotetrahydro-2-thienyl)pentanoic acid dihydrobromide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the uptake of aspartate in the brain, leading to increased levels of glutamate, which is an important neurotransmitter involved in learning and memory processes. This mechanism of action has led to the investigation of this compound as a potential treatment for cognitive disorders such as Alzheimer's disease.
In addition, this compound has also been studied for its potential use in the treatment of epilepsy. It has been shown to reduce the frequency and severity of seizures in animal models, suggesting that it may have anticonvulsant properties.
特性
IUPAC Name |
5-(3,4-diaminothiolan-2-yl)pentanoic acid;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S.2BrH/c10-6-5-14-7(9(6)11)3-1-2-4-8(12)13;;/h6-7,9H,1-5,10-11H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDBWTRVCLZXJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(S1)CCCCC(=O)O)N)N.Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Br2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidin-3-yl]acetic acid](/img/structure/B2885563.png)
![(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2885564.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-{[2-(benzylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2885565.png)
![2-[2-(2-chlorophenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2885567.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2885568.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2885569.png)

![4-[[1-[(4-Chlorophenyl)methyl]cyclobutyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B2885575.png)
![Propan-2-yl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B2885577.png)



![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2885582.png)